3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate
Description
This compound belongs to the chromen-4-one (chromone) family, characterized by a benzopyran-4-one core. The structure features a 3-methoxyphenoxy group at position 3 and a methanesulfonate ester at position 7 (Fig. 1). Methanesulfonate enhances solubility and bioavailability, while the 3-methoxyphenoxy substituent may influence receptor binding. Its molecular weight (~412 g/mol) complies with Lipinski's Rule of Five, suggesting favorable gastrointestinal absorption and blood-brain barrier (BBB) permeation .
Properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7S/c1-21-11-4-3-5-12(8-11)23-16-10-22-15-9-13(24-25(2,19)20)6-7-14(15)17(16)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEMQLXJFFPTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate typically involves a multi-step process. One common synthetic route starts with the preparation of 3-methoxyphenol, which is then reacted with 4-hydroxycoumarin under basic conditions to form 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-ol. This intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution reactions can lead to a wide range of functionalized chromen-4-one derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by influencing cellular pathways involved in cancer progression. Investigations focus on its interactions with specific enzymes and receptors that play roles in tumor growth and metastasis.
- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs. Its structural features allow it to interact with various biological targets related to inflammation.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the following applications:
- Building Block for Complex Molecules : Researchers utilize this compound as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Reactivity in Chemical Transformations : The methanesulfonate group enhances nucleophilic substitution reactions, enabling further functionalization of the chromenone core.
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in certain cancer types. The mechanism of action involved modulation of key signaling pathways associated with cell survival and death.
Case Study 2: Anti-inflammatory Mechanisms
Another research project focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated that it reduced pro-inflammatory cytokine production in activated immune cells. This suggests a possible therapeutic role in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Substituent Variations at Position 3 and 7
Key analogs differ in substituents at positions 3 and 7, impacting physicochemical and biological properties:
Physicochemical and Pharmacokinetic Profiles
- Solubility : Methanesulfonate improves aqueous solubility (>10 mg/mL predicted) compared to benzoate esters (e.g., ~2 mg/mL for 4-methylbenzoate in ) .
- Lipophilicity : The target compound’s XLogP is estimated at ~2.5, lower than chlorophenyl (XLogP 5.2) or benzodioxole derivatives (XLogP ~4.0), enhancing membrane permeability .
- Toxicity : Sulfonate-containing compounds (e.g., ) generally show lower hepatotoxicity than halogenated analogs (e.g., 4-chlorophenyl in ) .
Biological Activity
3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
- Molecular Formula : C17H17O6S
- Molecular Weight : 345.38 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the following mechanisms:
- Antioxidant Activity : These compounds often demonstrate free radical scavenging abilities, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Many derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Cytotoxic Effects : Some studies have reported cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
Biological Activity Overview
Study on Antioxidant Activity
A study evaluated the antioxidant potential of various chromenone derivatives, including those with similar structures to this compound. The results indicated a significant decrease in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting the compound's potential as an antioxidant agent.
Study on Enzyme Inhibition
In vitro studies focused on the inhibition of COX and LOX enzymes by derivatives of chromenones. The results showed that certain compounds effectively reduced the enzymatic activity with IC50 values indicating moderate potency against COX-2 (IC50 = 19.2 μM) and LOX (IC50 = 13.2 μM) . Molecular docking studies further elucidated the binding interactions between these compounds and the target enzymes.
Cytotoxicity Assessment
Research involving the MCF-7 breast cancer cell line revealed that this compound exhibited cytotoxic effects with an IC50 value of 15 μM after 48 hours of treatment. This suggests its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
